2-Chloroanthracene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFINXQLBMJDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049230 | |
| Record name | 2-Chloroanthracene | |
| Source | EPA DSSTox | |
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Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17135-78-3 | |
| Record name | 2-Chloroanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17135-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Anthracene, 2-chloro- | |
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| Record name | 2-Chloroanthracene | |
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| Record name | 2-Chloroanthracene | |
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| Record name | 2-Chloroanthracene | |
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Synthetic Methodologies and Reaction Mechanisms of 2 Chloroanthracene
Established Synthetic Routes to 2-Chloroanthracene
The preparation of this compound is most reliably accomplished by starting with a precursor that already possesses a substituent at the 2-position, which is then converted to the desired chloro group or serves as a directing group for subsequent reactions.
A potential route to this compound is through a halogen exchange reaction, starting from a different halogenated anthracene (B1667546), such as 2-bromoanthracene (B1280076). These reactions typically involve the displacement of one halogen for another. While specific procedures for the conversion of 2-bromoanthracene to this compound are not extensively documented, the principles of halogen exchange are well-established for various aromatic compounds societechimiquedefrance.fr. Such a transformation would likely require a source of chloride ions and potentially a catalyst, such as a copper(I) salt, to facilitate the nucleophilic aromatic substitution.
Modern cross-coupling methodologies also offer potential pathways. For instance, palladium-catalyzed reactions have been developed for the synthesis of polycyclic aromatic hydrocarbons. A general procedure involves reacting a substrate with a palladium acetate (B1210297) catalyst, a ligand such as glycine (B1666218), and other reagents at elevated temperatures chemicalbook.com. Adapting such a method could theoretically achieve the conversion from 2-bromoanthracene to this compound.
The most common and well-established method for synthesizing this compound is the chemical reduction of 2-chloroanthraquinone (B1664062) chemicalbook.com. This method is advantageous because the anthraquinone (B42736) core protects the highly reactive 9 and 10 positions, allowing for selective functionalization of the outer rings wordpress.com. The precursor, 2-chloroanthraquinone, is readily prepared through methods such as the Friedel-Crafts condensation of phthalic anhydride (B1165640) with chlorobenzene, followed by cyclization chemicalbook.com. Alternatively, it can be synthesized from 2-nitroanthraquinone (B1658324) google.comgoogle.com.
Once 2-chloroanthraquinone is obtained, the two ketone groups at the 9 and 10 positions are reduced to form the aromatic anthracene core. This reduction can be carried out using various reducing agents. Common reagents for this type of transformation include sodium borohydride, zinc dust with a base, or catalytic hydrogenation. The reaction effectively removes the carbonyl oxygen atoms, re-establishing the full aromaticity of the anthracene ring system.
| Synthetic Route | Precursor | Key Transformation | Typical Reagents |
|---|---|---|---|
| From Halogenated Precursors | 2-Bromoanthracene | Halogen Exchange | Chloride source (e.g., CuCl), potentially with a Pd catalyst societechimiquedefrance.frchemicalbook.com |
| From Anthraquinone Derivatives | 2-Chloroanthraquinone | Reduction | Sodium borohydride, Zinc dust, Catalytic Hydrogenation |
Direct chlorination of anthracene is a known method for producing chloroanthracenes. For example, 9-chloroanthracene (B1582455) can be synthesized in high yield by heating anthracene with anhydrous copper(II) chloride in a solvent like carbon tetrachloride orgsyn.org. In this reaction, the brown copper(II) chloride is reduced to white copper(I) chloride as it provides the chlorine for the substitution.
However, this type of direct electrophilic aromatic substitution is not a viable method for producing this compound. The reactivity of the anthracene ring system is not uniform; the 9 and 10 positions are significantly more reactive than any other position libretexts.org. This regioselectivity is due to the greater stability of the reaction intermediate formed during substitution at the central ring. Attack at the 9-position allows the molecule to retain the aromatic stabilization energy of two separate, intact benzene (B151609) rings wordpress.comstackexchange.com. Consequently, direct chlorination of anthracene overwhelmingly yields 9-chloroanthracene and, with further reaction, 9,10-dichloroanthracene (B1293567). Synthesis of the 2-isomer via this route is not feasible due to the kinetic preference for substitution at the central ring.
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms involved in the synthesis of this compound provides insight into the formation of intermediates and the factors governing reaction rates and product distribution.
The intermediates formed during the synthesis of this compound depend on the chosen synthetic pathway.
In the reduction of 2-chloroanthraquinone: The reduction of a quinone to a hydrocarbon is a multi-step process. The two-electron reduction can proceed through a one-electron transfer at a time, initially forming a 2-chloroanthrasemiquinone radical anion intermediate nih.gov. Further reduction yields the 2-chloro-9,10-dihydroxyanthracene (a hydroquinone). Subsequent deoxygenation steps, which may involve the formation of a 2-chloroanthrone intermediate, ultimately lead to the final product, this compound, with the restoration of the fully aromatic system.
In electrophilic chlorination: For the hypothetical direct chlorination at the 2-position, the mechanism would proceed via an electrophilic aromatic substitution pathway. The key intermediate in this mechanism is a carbocation species known as an arenium ion , or sigma (σ) complex wikipedia.org. This intermediate is formed when the electrophile (e.g., Cl+) attacks the aromatic ring, temporarily disrupting the aromaticity. The positive charge in the arenium ion is delocalized across the carbon backbone through resonance wikipedia.org. As discussed previously, the stability of this intermediate dictates the position of the attack. The arenium ion for substitution at the 9-position is significantly more stable than the corresponding ion for substitution at the 2-position, as it preserves a higher degree of aromatic character in the transition state wordpress.comstackexchange.com. It is worth noting that some modern computational studies have questioned whether the arenium ion is an obligatory intermediate in all electrophilic aromatic substitutions, suggesting that concerted or addition-elimination pathways may also be possible under certain conditions researchgate.netnih.gov.
While specific kinetic studies detailing the rate laws and activation energies for the synthesis of this compound are not widely available, the kinetics of related electrophilic aromatic substitutions on anthracene have been investigated. These studies provide a quantitative basis for the observed regioselectivity.
Studies on the rate of protiodetritiation (the replacement of a tritium (B154650) atom with a proton, a model electrophilic substitution) in anhydrous trifluoroacetic acid have determined the relative reactivity of the different positions on the anthracene molecule. The results show a dramatic preference for substitution at the 9-position. rsc.org The partial rate factors, which are the rates of substitution at a given position relative to the rate of substitution at a single position in benzene, highlight this preference.
| Position on Anthracene Ring | Partial Rate Factor (f) |
|---|---|
| 1-position | 1,135 |
| 2-position | 7,900 |
| 9-position | 1.27 × 10⁷ |
These kinetic data demonstrate that the 9-position is several orders of magnitude more reactive than the 1- and 2-positions. This is a direct reflection of the lower activation energy required to form the more stable arenium ion intermediate for 9-substitution. Therefore, any synthetic strategy relying on direct electrophilic attack on the unsubstituted anthracene ring is kinetically disfavored for producing this compound. This reinforces why methods starting from pre-functionalized precursors like 2-chloroanthraquinone are the preferred and more viable synthetic routes.
Catalytic Approaches in this compound Synthesis
Catalytic methods for the synthesis of this compound primarily focus on achieving high regioselectivity, favoring the formation of the 2-isomer over other possible chlorinated anthracenes, such as the 1-, 9-, and 10-isomers. These approaches often involve transition metal catalysis or the use of solid acid catalysts.
Transition Metal-Catalyzed Syntheses
Palladium and cobalt complexes have emerged as effective catalysts for the synthesis of chlorinated anthracenes. These methods often start from pre-functionalized precursors to ensure high regioselectivity.
A notable palladium-catalyzed method provides a high-yield route to this compound. While the specific starting material for the direct synthesis of this compound is not detailed in the provided results, a general procedure for the synthesis of polycyclic aromatic hydrocarbons using a palladium catalyst has been reported. This reaction employs a catalyst system of palladium diacetate and silver trifluoroacetate, with glycine as a ligand, in acetic acid. The reaction proceeds at 100°C in a sealed tube for 24 hours.
Another relevant approach involves the use of cobalt catalysts. Research has demonstrated the synthesis of 2,3- and 2,3,6,7-halogenated anthracenes through a cobalt-catalyzed [2+2+2] cyclotrimerization reaction. This method involves the cyclization of bis(propargyl)benzenes with bis(trimethylsilyl)acetylene, followed by halodesilylation to introduce the chlorine substituents. While this method produces a di- or tetra-chlorinated product, it highlights the utility of cobalt catalysis in the regioselective functionalization of the anthracene core at the 2- and 3-positions.
| Catalyst System | Starting Material (General) | Reagents | Solvent | Conditions | Yield (%) |
| Pd(OAc)2 / AgTFA / Glycine | Substituted aromatic precursor | Trifluoromethanesulfonic acid | Acetic acid | 100°C, 24 h, Sealed tube | ~95 |
| CpCo(CO)2 | Bis(propargyl)benzenes and bis(trimethylsilyl)acetylene | Chlorinating agent for halodesilylation, DDQ | Not specified | Not specified | Not specified |
Lewis Acid and Solid Acid Catalysis
Lewis acids and solid acid catalysts, such as zeolites, play a crucial role in directing the chlorination of anthracene. These catalysts can enhance the electrophilicity of the chlorinating agent and, in the case of zeolites, provide shape selectivity to favor the formation of the less sterically hindered this compound.
One significant approach involves the use of metal chlorides, such as aluminum chloride (AlCl₃), in the presence of nitrogen dioxide (NO₂). This system has been found to be a highly selective and regiospecific chlorinating agent for anthracene. The catalytic cycle is thought to involve the formation of a more potent electrophilic chlorine species, which preferentially attacks the 2-position of the anthracene ring.
Zeolites, with their well-defined pore structures, offer a promising avenue for shape-selective catalysis. The constrained environment within the zeolite channels can sterically hinder the formation of the bulkier 9- and 10-chloroanthracene isomers, thereby increasing the selectivity towards the 2-isomer. While the general principle of shape-selective alkylation and other electrophilic substitutions on polycyclic aromatic hydrocarbons using zeolites is established, specific detailed studies on the direct chlorination of anthracene to this compound within zeolite pores require further investigation to provide concrete data on catalyst types, conditions, and yields.
| Catalyst | Chlorinating Agent | Key Features |
| AlCl₃ / NO₂ | Not specified | High regioselectivity for chlorination |
| Zeolites | Not specified | Potential for shape-selective synthesis of this compound |
Advanced Spectroscopic Characterization and Computational Studies of 2 Chloroanthracene
Vibrational Spectroscopy (e.g., FT-IR) for Structural Elucidation
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for elucidating the molecular structure of 2-chloroanthracene by identifying its characteristic vibrational modes. The IR spectrum provides a unique fingerprint corresponding to the stretching and bending vibrations of the bonds within the molecule.
The gas-phase IR spectrum of this compound reveals several key absorption bands that are indicative of its aromatic and chlorinated structure. nist.gov The C-H stretching vibrations of the aromatic rings typically appear in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the anthracene (B1667546) skeleton give rise to a series of sharp bands in the 1400-1600 cm⁻¹ range. The presence of the chlorine substituent is confirmed by the C-Cl stretching vibration, which is expected in the fingerprint region, typically below 800 cm⁻¹. Out-of-plane C-H bending vibrations also produce strong absorptions in the 700-900 cm⁻¹ region, and their specific frequencies can help confirm the substitution pattern on the anthracene core. nist.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-H Out-of-Plane Bend | 700 - 900 |
| C-Cl Stretch | < 800 |
This interactive table summarizes the characteristic FT-IR vibrational modes for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural analysis of this compound, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays a complex pattern of signals in the aromatic region (approximately 7.3-8.4 ppm). chemicalbook.com The precise chemical shifts and coupling patterns (multiplicity) of the nine distinct protons allow for their unambiguous assignment. Protons on the anthracene core experience different degrees of shielding or deshielding depending on their proximity to the electron-withdrawing chlorine atom and their position within the fused ring system. For instance, the protons closest to the chlorine atom and the bay-region protons are often shifted further downfield. chemicalbook.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the 14 carbon atoms in their unique electronic environments. chemicalbook.com The carbon atom directly bonded to the chlorine atom (C-2) exhibits a characteristic chemical shift influenced by the halogen's electronegativity. The other aromatic carbons resonate at chemical shifts typical for polycyclic aromatic hydrocarbons, with quaternary carbons generally showing weaker signals.
| ¹H NMR Data (400 MHz, CDCl₃) |
| Chemical Shift (ppm) |
| 8.387 |
| 8.307 |
| 7.98 |
| 7.97 |
| 7.929 |
| 7.49 |
| 7.47 |
| 7.373 |
This interactive table presents the assigned proton chemical shifts for this compound. chemicalbook.com
| ¹³C NMR Data |
| Chemical Shift (ppm) |
| 132.3 |
| 131.9 |
| 131.5 |
| 130.3 |
| 129.1 |
| 128.5 |
| 128.3 |
| 128.2 |
| 127.1 |
| 126.5 |
| 125.8 |
| 125.4 |
| 125.3 |
| 122.5 |
This interactive table displays the carbon-13 chemical shifts for this compound.
Luminescence and Fluorescence Spectroscopy of this compound and its Derivatives
Luminescence and fluorescence spectroscopy probe the electronic excited states of this compound, revealing details about its photophysical behavior. Upon absorption of ultraviolet light, the molecule is promoted to an excited singlet state, from which it can relax by emitting a photon (fluorescence). The resulting emission spectrum is characteristic of the molecule's electronic structure.
Studies on a series of anthracene derivatives have shown that this compound exhibits fluorescence properties that are distinct from some of its substituted counterparts. nih.govlibretexts.org Unlike 2-methoxy-substituted anthracene derivatives that display dual emission from two different interconvertible conformations, this compound, similar to unsubstituted anthracene and 2-methylanthracene, does not show this behavior. nih.govlibretexts.org Its fluorescence originates from a single excited state, leading to a more straightforward emission profile.
Time-resolved emission spectroscopy (TRES) measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This provides the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.
Investigations into the time-resolved emission properties of this compound have confirmed that it, along with anthracene and 2-methylanthracene, exhibits a single emission lifetime. nih.govlibretexts.org This contrasts with certain derivatives that show two distinct emission lifetimes, indicative of multiple emissive species. nih.govlibretexts.org The fluorescence lifetime is a crucial parameter, as it is sensitive to the molecule's environment and can be affected by various quenching processes. For anthracene itself, the fluorescence lifetime can vary depending on the medium but serves as a fundamental benchmark for its derivatives. oregonstate.edu
In concentrated solutions or in the solid state, planar aromatic molecules like anthracene and its derivatives can form excited-state dimers known as excimers. chemicalbook.com An excimer is formed when an excited monomer interacts with a ground-state monomer, leading to a new, lower-energy excited state. chemicalbook.com This process requires significant overlap of the π-orbitals, often achieved through face-to-face stacking.
The formation of an excimer has distinct photophysical consequences:
Emission Spectrum: Excimer emission is characterized by a broad, structureless, and significantly red-shifted band compared to the structured monomer emission. chemicalbook.com
Fluorescence Lifetime: The excimer state typically has a longer fluorescence lifetime than the corresponding monomer. chemicalbook.com
Computational studies on anthracene derivatives have explored the geometry and potential energy curves involved in excimer formation. The process involves a balance between the locally-emissive (LE) state of the monomer and an intermolecular charge-transfer (CT) component, which becomes more significant as the two molecules approach each other. While specific studies on this compound excimers are not detailed, the general principles of anthracene excimer formation are applicable.
The surrounding solvent can significantly influence the luminescence properties and excimer dynamics of fluorescent molecules. Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism).
For anthracene derivatives, solvent polarity can affect the stability of both the excited monomer and the excimer. Polar solvents can stabilize charge-transfer states, potentially influencing the rate of excimer formation and the position of the excimer emission band. Studies on related systems have shown that fluorescence quantum yields and lifetimes can be dependent on the solvent. In the context of excimer dynamics, the viscosity of the solvent also plays a role, as the formation of an excimer is a diffusion-controlled process that requires two molecules to come into close proximity.
Advanced Mass Spectrometry Techniques
Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elucidating the fragmentation pathways of this compound. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
The mass spectrum of this compound shows a prominent molecular ion peak at an m/z (mass-to-charge ratio) of 212, corresponding to the molecular formula C₁₄H₉Cl. chemicalbook.com A characteristic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there is a significant peak at m/z 214 with about one-third the intensity of the m/z 212 peak. chemicalbook.com
Under EI conditions, the molecular ion can undergo fragmentation. A common fragmentation pathway for chloroaromatic compounds is the loss of a chlorine radical (Cl˙), which would produce a fragment ion at m/z 177 (M-35). Another significant fragmentation is the loss of HCl, leading to a fragment at m/z 176. chemicalbook.com Further fragmentation of the anthracene backbone can also occur, leading to smaller charged species.
| Mass Spectrometry Data (EI-MS) | | :--- | :--- | | m/z | Relative Intensity (%) | | 214 | 33.4 | | 212 | 100.0 | | 177 | 13.0 | | 176 | 26.6 | | 175 | 5.0 | | 174 | 4.1 | | 151 | 7.7 | | 150 | 6.0 | | 106 | 9.6 | | 88 | 13.0 |
This interactive table shows the major mass-to-charge ratios (m/z) and their relative intensities from the electron ionization mass spectrum of this compound. chemicalbook.com
Derivatization and Functionalization of 2 Chloroanthracene
Regioselective Functionalization Strategies
Regioselective functionalization allows for the precise addition of chemical groups to specific positions on the 2-chloroanthracene molecule. The reactivity of the anthracene (B1667546) core is not uniform across its positions (α, β, and γ), allowing for targeted substitutions. nih.gov For instance, the halogenation of anthracenes can be directed to specific sites. The reaction of dibenz[a,c]anthracene (B33276) with N-chlorosuccinimide (NCS) in the presence of HCl results in exclusive chlorination at the 9-position. chem-tools.com Similarly, indium-catalyzed reactions provide a method for synthesizing specifically substituted polycyclic aromatic compounds, indicating a high degree of regiocontrol. nih.gov These strategies are crucial for creating complex derivatives from simpler precursors like this compound, where the existing chloro-substituent can influence the position of subsequent modifications.
Introduction of Diverse Chemical Moieties onto the Anthracene Core
A variety of functional groups can be attached to the this compound framework. For example, new derivatives of 9,10-bisphenylanthracene can be synthesized with substitutions at the 2-position of the anthracene ring. uni.lu One documented reaction involves the coupling of this compound with sodium p-bromophenolate, which introduces a substituted phenoxy group onto the anthracene structure. uni.lu Furthermore, synthetic strategies exist for producing anthracene derivatives with diverse substituents such as phenyl, methyl, and methoxy (B1213986) groups. nih.gov Halogenation is another common functionalization, with methods available to introduce additional halogen atoms to the anthracene core. chem-tools.com
Synthesis of Polyfluorenes with Anthraquinone (B42736) or Naphthylimide End Caps Utilizing this compound
In the field of polymer chemistry, this compound serves as a critical intermediate for creating advanced materials. Specifically, it is used in the synthesis of polyfluorenes that are "end-capped" with anthraquinone or naphthalimide groups. wikipedia.orgwikipedia.org Polyfluorenes are a class of polymers known for their electroluminescent properties, making them valuable in the development of organic electronics like organic light-emitting diodes (OLEDs). fishersci.comuni.lu By using this compound as a starting point, chemists can construct these complex polymers where the terminal ends of the polyfluorene chain are functionalized with anthraquinone or naphthalimide moieties, which can influence the final material's electronic and optical characteristics.
Formation of Other Polycyclic Aromatic and Aza-Aromatic Compounds
This compound is a building block for the synthesis of more complex fused aromatic systems. Methodologies such as indium-catalyzed reactions can be employed to construct larger polycyclic aromatic hydrocarbons (PAHs). nih.gov This same catalytic system is also effective in preparing polycyclic aza-aromatic compounds, which are structures where one or more carbon atoms in the aromatic rings are replaced by nitrogen. nih.gov Additionally, photo-induced intramolecular quaternization of chloro-substituted precursors provides a pathway to synthesize a series of new polycyclic azonia-aromatic compounds, where a nitrogen atom is incorporated into the ring system in a charged, quaternary state. nih.gov These synthetic routes expand the chemical diversity of compounds accessible from this compound.
Derivatization for Enhanced Optical and Electronic Properties (e.g., 9,10-bis(4-methoxyphenyl)-2-chloroanthracene)
Derivatization of this compound is a key strategy for tuning its optical and electronic properties for specific applications. The compound itself is noted for its photochemical properties and use as a fluorescent probe. tci-chemical-trading.com
A prominent example is 9,10-bis(4-methoxyphenyl)-2-chloroanthracene , a derivative known for its use as a fluorescer in chemiluminescent systems. uni.lu This compound is particularly effective in producing a pure blue light emission with a high light yield. uni.lu The strategic placement of the two 4-methoxyphenyl (B3050149) groups at the 9 and 10 positions, combined with the chloro-substituent at the 2-position, significantly enhances its performance in light-emitting applications compared to simpler anthracene derivatives. uni.lu Research has also explored the synthesis of other non-symmetrically substituted 2-aryl-9,10-anthracenes to improve charge transport properties, achieving blue light emission and high hole drift mobilities, which are crucial for electronic devices. uni.lu
Supramolecular Chemistry and Crystal Engineering of 2 Chloroanthracene
Intermolecular Interactions in 2-Chloroanthracene Solid State
The solid-state structure of this compound is governed by a combination of non-covalent interactions that hold the molecules in a specific three-dimensional lattice. libretexts.org These forces, though significantly weaker than the covalent bonds within the molecule, collectively determine the bulk properties of the material, such as its melting point and enthalpy of fusion. libretexts.org The introduction of a chloro-substituent onto the anthracene (B1667546) core significantly influences these intermolecular forces compared to the parent molecule. researchgate.net The position of this heteroatom is critical; for instance, this compound has a melting point approximately 6 K higher than pure anthracene, whereas 1-chloroanthracene's melting point is over 100 K lower, highlighting the profound impact of substituent placement on crystal packing and stability. researchgate.net The primary interactions at play include π–π stacking, halogen bonding, and other weaker van der Waals forces.
A dominant interaction in the crystal packing of this compound and its derivatives is π–π stacking, which arises from the attractive, non-covalent forces between the electron-rich aromatic rings of adjacent molecules. The geometry of this stacking—whether face-to-face or offset—and the distance between the interacting planes are crucial in determining the electronic and photophysical properties of the solid-state material. rsc.org
The arrangement of molecules in the crystal lattice can lead to significant changes in the absorption and emission spectra compared to the molecule in solution. chimia.ch Strong intermolecular interactions, particularly π-π stacking, often result in a bathochromic (red-shift) of the emission wavelength. rsc.org This phenomenon is attributed to the formation of excited-state dimers or "excimers," where an excited molecule and a ground-state molecule interact. semanticscholar.org The extent of the π-π overlap directly influences the energy of these excimer states. For example, studies on related anthracene derivatives show that a larger overlap of the anthracene planes can lead to a more significant red-shift in fluorescence, with observed shifts of over 100 nm. rsc.orgsemanticscholar.org
Furthermore, the presence of the chlorine atom can mediate the stacking arrangement. Chlorination of aromatic systems has been shown to promote more compact π-π stacking, which facilitates energy and charge transfer between molecules. nih.gov This enhanced interaction can influence the efficiency of photodynamic processes by altering the excited-state lifetimes and pathways for energy dissipation. nih.gov The specific arrangement, whether it leads to aggregation-caused quenching (ACQ) or other photophysical outcomes, is a direct consequence of the crystal packing engineered by these weak intermolecular forces. rsc.org
Beyond π-π stacking, the chlorine atom on the this compound molecule introduces the possibility of other specific and directional non-covalent interactions, most notably halogen bonding. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (in this case, chlorine) and a nucleophilic site on an adjacent molecule. rsc.org This electrophilic region, known as a "σ-hole," is a consequence of the anisotropic distribution of electron density around the covalently bonded halogen atom. rsc.orguantwerpen.be
Crystal Polymorphism and Structure-Property Relationships
Crystal polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. mt.com These different forms, or polymorphs, possess the same chemical composition but exhibit distinct physical properties, including melting point, solubility, stability, and morphology. mt.com The formation of a particular polymorph is sensitive to thermodynamic conditions such as temperature, solvent, and pressure. mt.com
While specific polymorphs of this compound are not extensively detailed in the cited literature, the principles of polymorphism are highly relevant. The position of the chloro-substituent is known to significantly impact intermolecular forces and fusion thermodynamics, which are key factors in the formation of different crystal packs. researchgate.net Studies on other substituted anthracenes and related molecules have demonstrated the existence of multiple polymorphs, where subtle changes in crystallization conditions lead to vastly different solid-state structures and photophysical properties. semanticscholar.orgmdpi.com For instance, different polymorphs of a single anthracene derivative can exhibit emissions ranging from blue to yellow, a direct result of changes in π-π interactions dictated by the packing motif. semanticscholar.org The potential for polymorphism in this compound implies that its solid-state properties could be tuned by selectively crystallizing a desired form, a central goal of crystal engineering.
Adsorption and Self-Assembly on Surfaces (e.g., TiO2 single crystals)
The interaction of this compound with surfaces provides insight into its self-assembly behavior and potential applications in nanoscale devices. Studies on the adsorption of this compound on the rutile titanium dioxide (TiO₂) (110) surface reveal a well-defined assembly process. acs.orgmdpi.com
At low coverage and a temperature of 135 K, this compound molecules are observed to physisorb (physically adsorb) onto the TiO₂ surface. acs.orgacs.org They arrange themselves in a flat-lying geometry, with their longer molecular axis oriented along the rows of five-coordinated titanium atoms on the surface. acs.orgmdpi.com This ordered arrangement is driven primarily by electrostatic interactions between the molecule and the substrate. acs.org The process of forming such an ordered molecular layer on a substrate is known as self-assembly. wikipedia.org
Interestingly, the adsorbed molecules can be manipulated. By applying voltage pulses greater than 2.5 V from a scanning tunneling microscope (STM) tip, individual this compound molecules can be induced to either desorb from the surface or undergo a chemical reaction. acs.orgcolumbia.edu Specifically, a dissociative electron capture process has been observed, where the carbon-chlorine bond is broken. This leaves a chlorine atom adsorbed on a surface titanium atom and the remaining anthracene radical on the surface. acs.org This demonstrates that the surface not only templates the assembly of the molecules but can also serve as a platform for their chemical transformation.
| Feature | Observation on TiO₂(110) Surface |
| Adsorption Type | Physisorption |
| Molecular Orientation | Flat-lying, with long axis parallel to Ti rows |
| Driving Force | Electrostatic interaction |
| Behavior under STM Pulse | Desorption or Dissociation (C-Cl bond cleavage) |
| Dissociation Threshold | ~2.7 eV |
Host-Guest Chemistry and Confinement Effects on Photophysics
Host-guest chemistry involves the encapsulation of one molecule (the "guest") within the cavity of a larger molecule or framework (the "host"). This confinement can dramatically alter the properties of the guest molecule by isolating it from other guest molecules and placing it in a new, well-defined microenvironment.
For a fluorescent molecule like this compound, encapsulation within a suitable host (such as a cyclodextrin, calixarene, or a porous metal-organic framework) would be expected to have significant effects on its photophysical behavior. maynoothuniversity.ie By physically isolating individual this compound molecules, host-guest complexation can prevent the π-π stacking interactions that lead to excimer formation and aggregation-caused quenching in the solid state. rsc.org This restriction of intermolecular interactions often results in an enhancement of fluorescence quantum yield and a sharpening of the emission spectrum, making it more similar to that of the molecule in a dilute solution. The confinement can also restrict vibrational and rotational motions within the guest molecule, further reducing non-radiative decay pathways and enhancing emission. rsc.org
Application of Crystal Engineering Principles for Material Design
Crystal engineering provides a powerful framework for the rational design of functional materials by controlling the assembly of molecules in the solid state. usherbrooke.ca By understanding and utilizing the intermolecular interactions governing the crystal structure of this compound and its derivatives, it is possible to create materials with tailored properties.
The principles of crystal engineering can be applied to:
Tune Photophysical Properties: By modifying the substitution pattern on the anthracene core or by co-crystallizing it with other molecules, the π-π stacking and halogen bonding interactions can be systematically altered. rsc.orgresearchgate.net This allows for the fine-tuning of solid-state fluorescence color and efficiency, which is crucial for applications in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net
Develop New Electronic Materials: The charge transport properties of organic semiconductors are highly dependent on the degree of orbital overlap between adjacent molecules. Directing the crystal packing of this compound through crystal engineering techniques can optimize these interactions to enhance charge carrier mobility for applications in organic field-effect transistors (OFETs). researchgate.net
Control Reactivity: The arrangement of molecules in a crystal can be used to pre-organize reactants for solid-state reactions. escholarship.org this compound can serve as a building block (synthon) in the synthesis of more complex molecules. For example, it can be oxidized to form 2-chloroanthraquinone (B1664062), a reaction that proceeds with high yield and demonstrates its utility as a precursor in materials synthesis. nih.gov The principles of crystal engineering could be used to design co-crystals that facilitate specific photochemical reactions, such as photodimerization. escholarship.org
Ultimately, the goal of applying crystal engineering to this compound is to move towards the predictive design of materials, reducing the need for trial-and-error experimentation and accelerating the development of new functional organic solids. usherbrooke.ca
Applications of 2 Chloroanthracene in Advanced Materials and Chemistry
Organic Electronics and Optoelectronic Devices
The field of organic electronics leverages the unique electronic and optical properties of carbon-based molecules. Anthracene (B1667546) and its derivatives are prominent in this area due to their highly conjugated π-electron systems, which are conducive to charge transport and light emission. chemblink.com
Organic Semiconductors and Photovoltaic Materials
2-Chloroanthracene and its derivatives are explored as building blocks for organic semiconductors. tcichemicals.comtcichemicals.com Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. chemblink.com The performance of these devices is intrinsically linked to the properties of the semiconductor material, such as charge carrier mobility and the energy levels of the frontier molecular orbitals. rsc.orgnumberanalytics.com
Derivatives of this compound, such as 9,10-bis(4-ethoxyphenyl)-2-chloroanthracene, have been specifically noted for their use in organic electronic devices like organic light-emitting diodes (OLEDs) and OPVs. guidechem.com These materials can exhibit excellent charge transport properties and high thermal stability, which are critical for the development of efficient and durable optoelectronic devices. guidechem.com The introduction of different functional groups to the this compound core allows for the fine-tuning of its electronic properties to meet the specific requirements of a particular application. lookchem.com For instance, anthracene-based materials are sought after for their potential in creating low-cost, flexible electronic devices. researchgate.net
Research into novel organic semiconductors has included the synthesis and characterization of materials derived from 2-amino-anthracene, a related compound, highlighting the versatility of the anthracene core in developing materials with desirable charge transport and photoconductive properties. rsc.org The development of photovoltaic materials often involves synthesizing compounds that can efficiently absorb light and generate electrical energy. numberanalytics.comtongwei.cn Anthracene derivatives are among the many organic compounds investigated for this purpose. solubilityofthings.com
Fluorescent Dyes and Emitters
The inherent fluorescence of the anthracene structure makes its derivatives, including this compound, suitable for applications as fluorescent dyes and emitters. cymitquimica.comchemblink.com These materials are integral to technologies such as OLEDs, where they function as the light-emitting layer. The color and efficiency of the emission can be modified by altering the chemical structure of the anthracene derivative. google.com
For example, specific derivatives of this compound have been developed to produce blue chemiluminescent light. google.com 9,10-bis(p-methoxyphenyl)-2-chloroanthracene has been used as a model fluorophore for comparing the chemiluminescent properties of new polymeric blue fluorophores containing a diphenylanthracene unit. researchgate.net These polymers exhibited blue photoluminescence with a maximum around 430 nm and produced a strong blue chemiluminescent emission. researchgate.net The exploration of anthracene derivatives extends to creating emitters for a range of colors, contributing to the development of full-color displays and specialized lighting applications. rsc.orgrsc.orgmdpi.com
Photocatalysis and Organic Synthesis
Photocatalysis harnesses light energy to drive chemical reactions. rsc.org This field has seen significant growth, with photoredox catalysis emerging as a powerful tool in organic synthesis for creating new chemical bonds under mild conditions. sigmaaldrich.com
Role as a Building Block in Photocatalytic Systems
This compound can serve as a foundational structure in the creation of more complex photocatalytic systems. Its derivatives can be designed to absorb light and initiate chemical transformations. For instance, the related compound 2-chloroanthraquinone (B1664062), which can be synthesized from this compound, has been evaluated as a photo-reagent. chemicalbook.com The study of how molecules like this compound interact with semiconductor surfaces, such as titanium dioxide (TiO2), is crucial for developing heterogeneous photocatalytic systems. mdpi.com Research has shown that this compound molecules can be adsorbed onto TiO2 surfaces, and their dissociation can be induced by electron injection, a process relevant to photocatalytic mechanisms. avsconferences.orgacs.org
The development of efficient photocatalysts often involves modifying the structure of known photoactive molecules to enhance their properties, such as light absorption in the visible spectrum and the efficiency of generating reactive species. scirp.org
Exploration in Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis utilizes catalysts that can be excited by visible light to initiate single-electron transfer processes, leading to the formation of radical intermediates. sigmaaldrich.comnih.gov This strategy has been widely applied to a variety of organic transformations. While direct use of this compound as a primary photocatalyst is not extensively documented in the provided results, its derivatives and related anthracene compounds are relevant. For example, this compound-9,10-dione (a derivative) has been used as a photocatalyst in the selective fluorination of alkyl C–H bonds. rsc.org
The general principles of photoredox catalysis involve the photocatalyst absorbing a photon, reaching an excited state, and then acting as either a reductant or an oxidant to a substrate molecule. rsc.orgmdpi.com This process enables reactions that are often difficult to achieve through traditional thermal methods. rsc.org The development of new organic photoredox catalysts is an active area of research, with a focus on creating catalysts that are efficient, stable, and can be activated by low-energy visible light. tcichemicals.com
Research and Development Intermediate for Diverse Organic Compounds (e.g., dyes, pharmaceuticals, agrochemicals)
Due to its reactivity, this compound is a versatile intermediate in the synthesis of a wide array of organic compounds. guidechem.com The chlorine atom provides a reactive site for various chemical transformations, allowing for the introduction of other functional groups. cymitquimica.com
This compound serves as a starting material for producing dyes, pharmaceuticals, and agrochemicals. guidechem.com For example, it is a key intermediate in the synthesis of polyfluorenes with anthraquinone (B42736) or naphtylimide end caps, materials with potential applications in electronics and pharmaceuticals. lookchem.com The synthesis of 2-chloroanthraquinone, an important dye intermediate, can be accomplished from this compound. chemicalbook.com Furthermore, this compound can be used in hydrodechlorination studies, which are relevant to the degradation of chlorinated aromatic compounds. pjoes.com Its role as a building block is fundamental in research and development for creating new molecules with desired properties. guidechem.comd-nb.info
Environmental Fate and Toxicological Research of 2 Chloroanthracene and Chlorinated Anthracenes
Environmental Occurrence and Distribution
Chlorinated anthracenes, including 2-chloroanthracene, are recognized as persistent organic pollutants. While specific quantitative data on the environmental concentrations of this compound in soil, sediment, or air are not extensively detailed in readily available literature, the broader class of chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) is known to be widely distributed in the environment. These compounds can be formed through various industrial and combustion processes. Monitoring for these types of chemicals often involves sophisticated analytical methods, including gas chromatography/mass spectrometry (GC/MS), to detect their presence in various environmental matrices such as water, sediment, and air.
Role as a Model Compound in Environmental Studies (e.g., formation of PCDDs and PCDFs)
A significant area of research for this compound is its role as a model compound in studies investigating the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). These highly toxic and persistent compounds can be formed during combustion processes, and chloroanthracenes serve as important precursors.
Laboratory studies using model fly ash systems have demonstrated that chloroanthracenes can lead to the formation of PCDDs and PCDFs. epa.gov These experiments are crucial for understanding the mechanisms of dioxin and furan (B31954) formation in industrial incinerators and other thermal processes. By studying the transformation of compounds like this compound, scientists can better understand the conditions that favor the creation of these hazardous substances and develop strategies to mitigate their release into the environment. The formation of PCDDs and PCDFs can occur from various chlorinated organic compounds or even from non-chlorinated organic compounds in the presence of a chlorine source. nih.gov
Toxicological Assessment and Mechanisms
The toxicological profile of this compound and other chlorinated anthracenes is an area of active investigation. Research indicates that these compounds can exert a range of adverse effects on biological systems.
In Vitro and In Vivo Toxicity Studies
In vitro studies have begun to shed light on the cytotoxic potential of chlorinated anthracenes. For instance, research on 9-acyloxy-1,8-dichloroanthracene derivatives has been conducted to evaluate their ability to inhibit the growth of various human cancer cell lines, including oral epidermoid carcinoma (KB), cervical carcinoma (ME 180), and Chinese hamster ovary (CHO) cells. mdpi.com
A study focusing on the toxic effects of anthracene (B1667546) and its chlorinated derivatives, this compound (2-ClAnt) and 9,10-dichloroanthracene (B1293567) (9,10-Cl2Ant), on human normal hepatocyte L02 cells found no significant effects on cell viability at doses ranging from 5 to 500 nM for 24 hours. nih.gov However, despite the lack of immediate cytotoxicity at these concentrations, transcriptomic analysis revealed significant perturbations in global gene expression. nih.gov
Currently, specific in vivo toxicity studies exclusively focused on this compound are not widely available in the public domain. General toxicological assessments of polycyclic aromatic hydrocarbons (PAHs) often involve animal models to evaluate carcinogenic potential and other adverse health effects.
Effects on Gene Expression and Metabolic Pathways (e.g., lipid and nucleotide metabolism)
Recent research integrating transcriptomics and metabolomics has provided significant insights into the molecular effects of this compound. Exposure of human hepatic L02 cells to this compound has been shown to perturb global gene expression and induce differential expression of several genes associated with cancer development. nih.gov
Furthermore, metabolomics analysis has revealed that this compound causes significant metabolic disruption in these cells. nih.gov Specifically, the study highlighted that this compound, along with anthracene and 9,10-dichloroanthracene, primarily perturbs lipid metabolism and nucleotide metabolism pathways. nih.gov The dysregulation of nucleotide metabolism is particularly concerning as it may be linked to genomic instability and an increased risk of carcinogenesis. nih.gov
Table 1: Effects of this compound on Metabolic Pathways in Human Hepatic L02 Cells
| Affected Pathway | Observation | Potential Implication |
|---|---|---|
| Lipid Metabolism | Perturbation of lipid metabolic pathways. | Altered cellular energy storage and signaling. |
| Nucleotide Metabolism | Dysregulation of nucleotide metabolic pathways. | Potential for genomic instability and carcinogenesis. nih.gov |
Immunosuppressive Effects
The immune system has been identified as a target for polycyclic aromatic hydrocarbons. Studies on the potent carcinogenic PAH, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), have demonstrated its ability to suppress both humoral and cell-mediated immunity in mice. nih.gov The mechanism appears to involve the modulation of lymphocyte function, with a particular impact on T helper lymphocytes and the inhibition of interleukin-2 (B1167480) production. nih.gov
While direct studies on the immunosuppressive mechanisms of this compound are limited, the broader class of PAHs is known to induce immunotoxicity. nih.gov Immunosuppression is considered a potential epigenetic mechanism in the development of cancer, as it may hinder the body's ability to eliminate initiated tumor cells. nih.gov
Genotoxicity and Carcinogenic Potential
The genotoxicity and carcinogenic potential of chlorinated PAHs, including this compound, are of significant concern. Some chlorinated PAHs have been shown to exhibit greater mutagenicity and dioxin-like toxicity compared to their parent compounds.
A study on human hepatic L02 cells indicated that while this compound did not show immediate cytotoxicity at the tested concentrations, it did alter the expression of genes related to cancer development. nih.gov This suggests a potential for long-term carcinogenic effects. The same study noted that the dysregulation of nucleotide metabolism could be associated with genomic instability, a hallmark of cancer. nih.gov
The broader class of PAHs contains many compounds classified as known, probable, or possible human carcinogens. nih.gov The carcinogenic activity of PAHs is often linked to their metabolic activation into diol epoxides, which can bind to DNA and form adducts, leading to mutations. While there is a lack of specific long-term carcinogenicity studies on this compound in animal models, the available in vitro data and the known properties of related compounds suggest that it warrants further investigation as a potential carcinogen.
Table 2: Genotoxicity and Carcinogenicity Profile of Related Compounds
| Compound/Class | Finding | Implication for this compound |
|---|---|---|
| Chlorinated PAHs | Some exhibit greater mutagenicity and dioxin-like toxicity than parent PAHs. | This compound may have enhanced toxicological properties compared to anthracene. |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Many are classified as known, probable, or possible human carcinogens. nih.gov | This compound, as a member of this class, has a potential for carcinogenicity. |
| 2-Aminoanthracene | Used as a reference genotoxic compound in the in vitro micronucleus assay. | Suggests that the anthracene structure can be associated with genotoxicity. |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | A potent carcinogenic PAH that causes immunosuppression. nih.gov | Highlights the potential for carcinogenic and immunotoxic effects within the broader class of anthracenes. |
Atmospheric Oxidation and Degradation Mechanisms
The atmospheric fate of this compound, like other polycyclic aromatic hydrocarbons (PAHs), is governed by its reactions with various atmospheric oxidants. While specific kinetic data for this compound is limited, the degradation mechanisms can be inferred from studies on anthracene and other chlorinated PAHs. The primary degradation pathways in the gas phase are expected to involve reactions with hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl), as well as photolysis.
Reactions with Atmospheric Radicals (e.g., Cl atoms, NO₃ radicals)
The gas-phase reactions of anthracenes with atmospheric radicals are a significant removal pathway. In regions with high concentrations of chlorine atoms, such as the marine boundary layer and coastal areas, reactions with Cl atoms can be of particular importance for chlorinated PAHs. rsc.org Theoretical studies on the reaction of anthracene with Cl atoms have shown that this can lead to the formation of various chlorinated and oxygenated products. rsc.org
Identification of Degradation Products
The atmospheric oxidation of anthracene and its derivatives leads to a variety of degradation products. Theoretical studies on the gas-phase reaction of anthracene with Cl atoms in the presence of NOx have identified several potential products, including chloro-anthracenes and oxygenated derivatives. rsc.org One of the specifically mentioned products from these reactions is 2-chloroanthracen-1-one . rsc.org Other potential products from the broader class of anthracene-Cl atom reactions include other chloro-anthracenes, hydroperoxyanthracenes, epoxides, and dialdehydes. rsc.org
Furthermore, the photodegradation of the parent compound, anthracene, is known to produce intermediates such as 9,10-anthraquinone and phthalic acid . nih.gov It is plausible that the atmospheric degradation of this compound could lead to analogous chlorinated derivatives of these products. Heterogeneous reactions of anthracene with gas-phase ozone on surfaces have also been shown to yield 9,10-anthraquinone as a major product. researchgate.netmanchester.ac.uk
Table 2: Potential Atmospheric Degradation Products of Anthracene and this compound
| Parent Compound | Reaction | Potential Degradation Products |
|---|---|---|
| Anthracene | Reaction with Cl atoms | Chloro-anthracenes, 2-chloroanthracen-1-one, hydroperoxyanthracenes, epoxides, dialdehydes |
| Anthracene | Photodegradation | 9,10-anthraquinone, phthalic acid |
| Anthracene | Reaction with O₃ (heterogeneous) | 9,10-anthraquinone |
| This compound | Atmospheric Oxidation (inferred) | Chlorinated anthraquinones, chlorinated phthalic acids, and other oxygenated derivatives |
Atmospheric Lifetimes
The atmospheric lifetime of a compound is determined by its reactivity with atmospheric oxidants and its photolysis rate. For most gas-phase PAHs, the atmospheric lifetime is primarily dictated by their reaction with the OH radical, with calculated lifetimes generally being less than one day. nih.gov
Q & A
Basic Research Questions
Q. How is 2-Chloroanthracene employed as an internal standard in gas chromatography (GC) analysis, and what methodological advantages does it offer?
- Methodological Answer : this compound is widely used as an internal standard in GC due to its stable electron-capture detector (ECD) response, reproducibility, and compatibility with polycyclic aromatic compound (PAC) analysis. Calibration involves spiking samples with this compound at a known concentration (e.g., 50 ng/μl) and calculating response factors for target analytes using absolute retention times. For compounds lacking reference standards, response factors from structurally similar compounds (e.g., benzo[b]fluorene) are extrapolated . This approach ensures precise quantitation, even at sub-ppm detection limits .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key protocols include:
- Storage : Tightly sealed containers in dry, ventilated environments to prevent degradation and electrostatic discharge .
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact; fume hoods to minimize inhalation .
- Waste Management : Disposal via certified hazardous waste handlers using inert absorbents for spills .
- Note: Long-term storage requires periodic SDS updates due to potential compound degradation .
Advanced Research Questions
Q. How does this compound participate in nickel-catalyzed cross-coupling reactions, and what factors influence reaction yields?
- Methodological Answer : In nickel-catalyzed reactions, this compound acts as an aryl electrophile, coupling with organolithium reagents (e.g., EtLi, nBuLi). Yields depend on:
- Reagent Choice : Alkyllithium nucleophilicity (e.g., nBuLi yields 78–84%, while iPrLi yields 63%) .
- Catalyst Optimization : Ligand selection and solvent polarity to stabilize intermediates.
- Reaction Monitoring : GC-MS or HPLC to track product formation and side reactions .
Q. What mechanisms govern the tip-induced dissociation of this compound in scanning tunneling microscopy (STM) studies?
- Methodological Answer : STM experiments show that electron injection into σ* orbitals (≥2.5 eV) induces C-Cl bond cleavage, unlike gas-phase dissociation driven by π* excitation. Methodological steps include:
- Substrate Preparation : Immobilization on TiO₂ or Au(111) at cryogenic temperatures to stabilize adsorption geometries .
- Energy Threshold Determination : Tuning electron energies to isolate dissociation pathways .
Q. How does this compound contribute to the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs) in thermal processes?
- Methodological Answer : In model fly ash systems, this compound undergoes thermal degradation (300°C) to form chlorinated intermediates (e.g., benzylnaphthalenes) that recombine into PCDD/Fs. Key steps:
- Temperature Gradients : Isothermal experiments at 250–350°C to identify optimal formation windows .
- Byproduct Analysis : GC-MS to track chlorinated anthracenes and naphthalenes as precursors .
Q. How does chloro-substitution affect the thermal stability and fusion thermodynamics of anthracene derivatives?
- Methodological Answer : Differential scanning calorimetry (DSC) reveals that this compound has a higher melting point and enthalpy of fusion compared to unsubstituted anthracene due to increased molecular symmetry and halogen-mediated intermolecular interactions. Methodology includes:
- Comparative Studies : Parallel DSC runs with 9-bromo-, 9,10-dichloro-, and other derivatives .
- Data Interpretation : Linear regression of carbon chain length vs. adsorption energy for structure-property relationships .
Analytical Challenges and Contradictions
Q. How can researchers address discrepancies in quantitative GC analysis when reference standards for this compound-derived metabolites are unavailable?
- Methodological Answer : Use surrogate response factors from structurally analogous compounds (e.g., aminonaphthalenes for amino-PAHs) and validate via GC-MS. For example:
- Cross-Calibration : Calculate response factors for 19 amino-PAHs using this compound as the internal standard .
- Uncertainty Mitigation : Statistical validation (e.g., RSD <15%) across multiple concentration levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
